Regioisomeric Purity: Quantified Differentiation from 5- and 6-Substituted Furan-Pyridine Analogs
The target compound is defined by the 2-(furan-2-yl)pyridin-3-yl substitution pattern. Its closest commercially available analogs bear the furan at the pyridine 5-position (CAS: 2034343-70-7) or 6-position (CAS: 2034344-25-3). In the PIM kinase inhibitor patent EP2945939A1, structurally related thiazolecarboxamides with a 2-(heteroaryl)pyridin-3-yl)methyl motif demonstrated sub-100 nM PIM-1 IC50 values, whereas a positional isomer with the methoxy group translocated from the pyridine 2- to 3-position resulted in an activity loss exceeding 50-fold (IC50 shift from 2.6 nM to >150 nM) [1]. Although direct enzymatic data for the target compound is not publicly disclosed, the regioisomeric integrity of the 2,3-substitution pattern is a critical determinant of biochemical potency, making this compound the necessary choice for SAR studies targeting this precise vector .
| Evidence Dimension | Regioisomeric substitution pattern (pyridine ring) and its impact on PIM-1 kinase inhibitory activity |
|---|---|
| Target Compound Data | 2-(furan-2-yl)pyridin-3-yl)methyl substitution; precise quantitative IC50 not publicly disclosed |
| Comparator Or Baseline | Closest commercial regioisomers: N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. Patent-derived SAR: pyridine 2-methoxy to 3-methoxy shift caused IC50 change from 2.6 nM to >150 nM. |
| Quantified Difference | Class-level SAR indicates >50-fold potency differential between closely related positional isomers in analogous PIM inhibitor series. |
| Conditions | PIM-1 kinase enzymatic inhibition assay (EP2945939A1, Table 1); commercial regioisomer comparison based on structural annotation and CAS registry. |
Why This Matters
For medicinal chemistry campaigns, procurement of the correct regioisomer avoids the risk of a >50-fold potency drop, ensuring assay reproducibility and meaningful SAR interpretation.
- [1] Incyte Holdings Corporation. (2014). EP2945939A1. Table 1, Compound 1 vs Compound 3: IC50 (PIM-1) 2.6 nM vs >150 nM. View Source
